molecular formula C9H17NOS B12935335 N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine

N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine

Katalognummer: B12935335
Molekulargewicht: 187.30 g/mol
InChI-Schlüssel: FTROUHNUFYZSNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is a compound that features a tetrahydropyran ring and a thietan-3-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the thietan-3-amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the tetrahydropyran ring. The thietan-3-amine group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The tetrahydropyran ring and thietan-3-amine group can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-((Tetrahydro-2H-pyran-3-yl)methyl)thietan-3-amine is unique due to the presence of both the tetrahydropyran ring and thietan-3-amine group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H17NOS

Molekulargewicht

187.30 g/mol

IUPAC-Name

N-(oxan-3-ylmethyl)thietan-3-amine

InChI

InChI=1S/C9H17NOS/c1-2-8(5-11-3-1)4-10-9-6-12-7-9/h8-10H,1-7H2

InChI-Schlüssel

FTROUHNUFYZSNZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)CNC2CSC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.